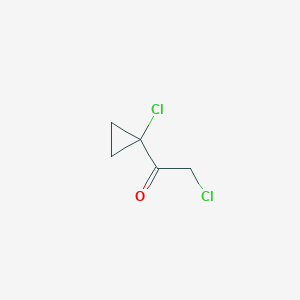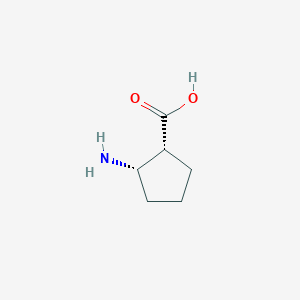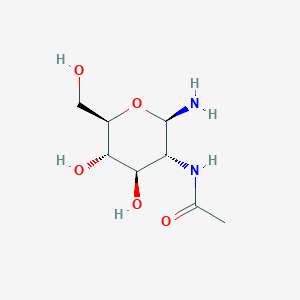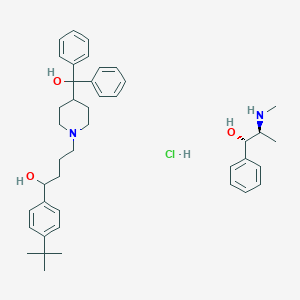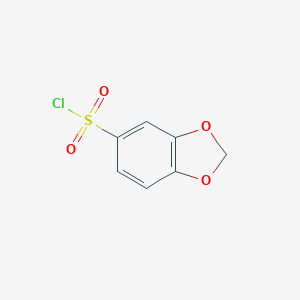
1,3-Benzodioxole-5-sulfonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3-Benzodioxole-5-sulfonyl chloride and related compounds involves multiple steps, including reactions with sulfonic acids or derivatives to form organosulfonyloxy derivatives. For instance, the reaction of 1-hydroxybenziodoxoles with sulfonic acids leads to organosulfonyloxy derivatives, which can further react to yield various compounds (Zhdankin et al., 1996). Additionally, the reactivity of N-unsubstituted triazoles with sulfonyl chlorides has been explored to afford mixtures of regioisomeric sulfonyl-1,2,3-triazoles, indicating the versatility of sulfonyl chlorides in chemical synthesis (Beryozkina et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to 1,3-Benzodioxole-5-sulfonyl chloride has been characterized using various spectroscopic techniques. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, with its structure confirmed by FTIR, NMR, XRD, and thermal analysis (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonyl chlorides, including 1,3-Benzodioxole-5-sulfonyl chloride, participate in a wide range of chemical reactions, offering pathways to synthesize diverse chemical entities. For example, sulfonyl chlorides react with different bidentate nucleophiles, leading to the synthesis of compounds with potential anticancer and anti-HIV activity (Jashari et al., 2007). Moreover, sulfonylation of benzylic C-H bonds has been achieved using arylsulfonyl chlorides, demonstrating the utility of sulfonyl chlorides in functional group transformations (Gong et al., 2018).
Applications De Recherche Scientifique
Antibacterial Activity :
- 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives showed significant antibacterial activity, particularly against strains like S. typhi, E. coli, P. aeroginosa, B. subtilis, and S. aureus (Siddiqa et al., 2014).
- N-Substituted sulfonamide derivatives of 1,3-Benzodioxol-5-amine exhibited moderate antibacterial activity (Aziz‐ur‐Rehman et al., 2015).
Anticancer Potential :
- Eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives showed promising anticancer, antibacterial, and DNA-binding capacities (Gupta et al., 2016).
- Synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole displayed moderate activity against various cancer cell lines (Salinas-Torres et al., 2022).
Enzyme Inhibition :
- Newly synthesized phenylalanine-based sulfonamides from benzene sulfonyl chlorides showed enzyme inhibition and antioxidant potential (Danish et al., 2021).
Synthetic Applications :
- The molecule was used in the synthesis of novel benzothiazepines, demonstrating its utility in creating diverse chemical structures (Chauhan et al., 2008).
- Employed in solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting its role in the development of heterocyclic compounds (Holte et al., 1998).
Photoinitiators in Polymerization :
- A derivative of 1,3-benzodioxole was used as a caged one-component Type II photoinitiator for free radical polymerization, showcasing its potential in material science applications (Kumbaraci et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
1,3-benzodioxole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUBASIDCXDQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406773 | |
| Record name | 1,3-Benzodioxole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-5-sulfonyl chloride | |
CAS RN |
115010-10-1 | |
| Record name | 1,3-Benzodioxole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzodioxole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


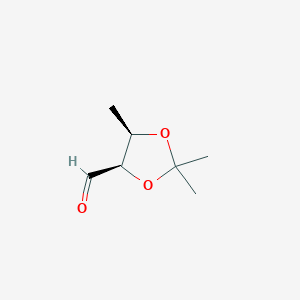
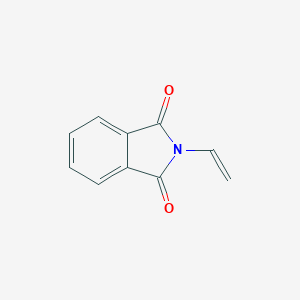
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)
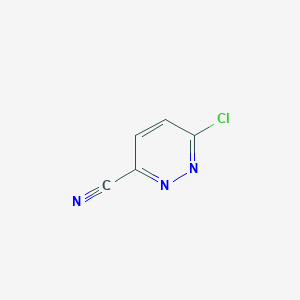
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)


